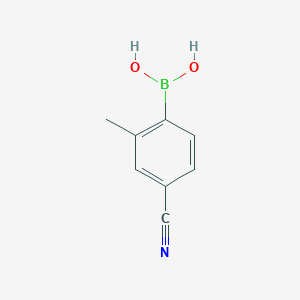

(4-Cyano-2-methylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyano-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCVYEOTYJCNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584927 | |

| Record name | (4-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313546-18-8 | |

| Record name | B-(4-Cyano-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313546-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyano-2-methyl-phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals

Foreword: The Strategic Utility of a Substituted Phenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a transformative tool for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount to the success of these endeavors, influencing not only yield and purity but also the intrinsic properties of the target molecule. This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block whose unique substitution pattern offers distinct advantages in the synthesis of complex molecular architectures.

This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the practical application of this reagent. We will delve into the causality behind experimental choices, providing the reader with the rationale needed to effectively integrate this compound into their research and development workflows. From its fundamental properties and synthesis to its application in the development of bioactive molecules, this guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, characterized by the following key identifiers and physical properties.[1][2]

| Property | Value | Reference |

| CAS Number | 313546-18-8 | [1] |

| Molecular Formula | C₈H₈BNO₂ | [1] |

| Molecular Weight | 160.97 g/mol | [3] |

| Melting Point | 287-305 °C | [3] |

| Canonical SMILES | B(C1=C(C=C(C=C1)C#N)C)(O)O | [1] |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [3] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C under inert gas | [1][2] |

These properties underscore the compound's stability under standard laboratory conditions, facilitating its handling and storage.

Synthesis and Purification: A Practical Approach

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and effective route proceeds from the readily available starting material, 4-bromo-3-methylbenzonitrile, via a lithium-halogen exchange followed by borylation.

Synthetic Pathway

The transformation from 4-bromo-3-methylbenzonitrile to this compound is typically achieved through a lithiation-borylation sequence. This method is widely employed for the synthesis of aryl boronic acids due to its high efficiency and functional group tolerance under cryogenic conditions.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Lithiation-Borylation

This protocol provides a robust method for the synthesis of this compound.

Materials:

-

4-Bromo-3-methylbenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 equiv) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white to off-white solid.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by characterization of the final product using NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization: A Guide to Quality Control

Rigorous characterization is essential to confirm the identity and purity of this compound. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts may vary slightly depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating methyl group.[4][5][6]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (boronic acid) | ~3300 (broad) |

| C≡N stretch (nitrile) | ~2230 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (methyl) | ~2980-2850 |

| B-O stretch | ~1350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecule [M+H]⁺ or other adducts.[9][10][11]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

The Influence of Substituents: A Deeper Dive

The reactivity of this compound in Suzuki-Miyaura couplings is significantly influenced by its substitution pattern.

-

The para-Cyano Group: As a strong electron-withdrawing group, the cyano group can impact the nucleophilicity of the boronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also enhance the rate of reductive elimination.[12] The presence of the cyano group also offers a valuable synthetic handle for further transformations.

-

The ortho-Methyl Group: The methyl group in the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation and may require the use of specific ligands to facilitate the reaction.[13][14] However, this steric presence can also be advantageous in directing the regioselectivity of the coupling reaction in certain substrates.

A Validated Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Histamine H₃ Receptor Antagonists

This compound has proven to be a valuable building block in the synthesis of bioactive molecules, including potent and selective histamine H₃ receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological and cognitive disorders.

Case Study: A Key Biaryl Fragment

The biaryl moiety formed from the Suzuki-Miyaura coupling of this compound is a common structural motif in a number of histamine H₃ receptor antagonists.[2][15][16][17][18] The methyl and cyano substituents can play a crucial role in modulating the pharmacological properties of the final compound, such as receptor binding affinity and selectivity.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the reagent.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8 °C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.

Conclusion: A Versatile and Strategic Reagent

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding ortho-methyl group and an electron-withdrawing para-cyano group provides chemists with a powerful tool for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively leverage this building block in their pursuit of novel and impactful molecules.

References

-

This compound - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Suzuki coupling of various aryl halides with phenylboronic acid a - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved January 2, 2026, from [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pair-wise electronic effect investigations of the organometallic donor and organic electrophile on the palladium-catalyzed cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol ester derivatives with aryl bromides | Poster Board #996 - ACS Fall 2025. (n.d.). Retrieved January 2, 2026, from [Link]

-

H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed. (2015, February 1). Retrieved January 2, 2026, from [Link]

-

The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

-

General construction pattern of histamine H3-receptor antagonists: change of a paradigm. (1998, August 4). Retrieved January 2, 2026, from [Link]

-

Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl | Organometallics. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025, November 8). Retrieved January 2, 2026, from [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 2, 2026, from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 2, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 2, 2026, from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 2, 2026, from [Link]

-

13C NMR spectra of synthesized model compound 4f. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 2, 2026, from [Link]

-

Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling | ACS Central Science - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15). Retrieved January 2, 2026, from [Link]

-

Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. (n.d.). Retrieved January 2, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and detected coupling constants in spectra of 1-3. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist | Request PDF - ResearchGate. (2025, August 7). Retrieved January 2, 2026, from [Link]

-

Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. (2024, March 4). Retrieved January 2, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 2, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. (2025, October 9). Retrieved January 2, 2026, from [Link]

-

(PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). Retrieved January 2, 2026, from [Link]

-

ft ir spectroscopy: Topics by Science.gov. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 24). Retrieved January 2, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved January 2, 2026, from [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(4-Cyano-2-methylphenyl)boronic acid CAS number 313546-18-8

An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8) for Advanced Synthesis

Section 1: Executive Summary and Strategic Overview

This compound, with CAS number 313546-18-8, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its strategic value lies in the orthogonal reactivity of its three key functional groups: the boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions; the cyano group, a versatile electronic modifier and synthetic handle; and the methyl group, which imparts specific steric and electronic properties. This guide provides a comprehensive technical overview, from fundamental properties and synthesis to a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling, including mechanistic insights and field-proven protocols.

Section 2: Physicochemical Properties and Structural Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a solid at room temperature, and like many boronic acids, it can exist in equilibrium with its cyclic anhydride, the corresponding boroxine.[4]

| Property | Value | Source(s) |

| CAS Number | 313546-18-8 | [5][6][7] |

| Molecular Formula | C₈H₈BNO₂ | [5][6][7] |

| Molecular Weight | 160.97 g/mol | [6] |

| Melting Point | 287-305 °C | [6] |

| Appearance | Solid | [6] |

| Synonyms | 2-Methyl-4-cyanophenylboronic acid | [5][6][8] |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [6] |

| SMILES | Cc1cc(ccc1B(O)O)C#N | [6] |

Solubility and Stability

This compound exhibits solubility in polar organic solvents such as methanol and DMSO.[9] A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. The presence of boroximes can impede reactivity in cross-coupling reactions.[4] Therefore, it is often advisable to use the material as supplied from a reputable source or consider purification by recrystallization if reaction efficiency is compromised.[4] Storage in a dry, cool environment is recommended to maintain its integrity.[9][10]

Spectroscopic Characterization

Section 3: Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[11] This involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Methyl-4-cyanophenylboronic acid = 95 313546-18-8 [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. 2-METHYL-4-CYANOPHENYLBORONIC ACID | 313546-18-8 [chemicalbook.com]

- 9. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

synthesis of (4-Cyano-2-methylphenyl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-Cyano-2-methylphenyl)boronic Acid

Executive Summary

This compound is a pivotal building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique structure, featuring a nitrile group and a methyl substituent, allows for the construction of complex molecular architectures integral to the development of pharmaceuticals and advanced materials.[4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles. We will explore the predominant synthetic methodologies, delve into the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable reagent.

Introduction: Significance and Applications

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, heavily relies on the stability, low toxicity, and ease of handling of boronic acid reagents.[2]

This compound (CAS No: 313546-18-8) has emerged as a particularly useful intermediate.[4] The electron-withdrawing nature of the cyano group influences the electronic properties of the target molecule, while the methyl group provides steric bulk and a potential site for further functionalization. This reagent is instrumental in synthesizing a range of compounds, including aminoalkoxybiphenylnitriles, which have been investigated as histamine-3 receptor ligands.[4] The successful synthesis of this reagent is therefore a critical first step in many drug discovery and materials science research programs.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 313546-18-8 | [4] |

| Molecular Formula | C₈H₈BNO₂ | [4][5] |

| Molecular Weight | 160.97 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 287-305 °C | |

| SMILES String | Cc1cc(ccc1B(O)O)C#N | |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N |

Core Synthetic Strategies

The synthesis of arylboronic acids containing sensitive functional groups like nitriles requires careful selection of reagents and conditions to prevent undesirable side reactions.[6] The most prevalent and effective method for preparing this compound is through a lithium-halogen exchange followed by borylation.

Organolithium Route via Halogen-Lithium Exchange

This is the preferred industrial and laboratory-scale method for nitrile-containing arylboronic acids.[6] The strategy involves the reaction of a halogenated precursor, such as 4-bromo-3-methylbenzonitrile, with a strong organolithium base at cryogenic temperatures. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate.

Causality of Experimental Choices:

-

Starting Material: 4-Bromo-3-methylbenzonitrile is the logical precursor. The bromine atom is sufficiently reactive for halogen-lithium exchange while being more cost-effective than the iodo-analogue.

-

Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for this transformation. Its high reactivity necessitates extremely low temperatures.

-

Temperature: The reaction is conducted at temperatures between -78 °C and -100 °C.[7] This is critical to prevent the highly nucleophilic n-BuLi from attacking the electrophilic carbon of the nitrile group, which would lead to unwanted byproducts.[6]

-

Borylating Agent: Trimethyl borate or triisopropyl borate are used as the source of the boron atom. They are effective electrophiles that readily react with the aryllithium species.

-

Workup: The reaction is quenched and then acidified. This hydrolysis step converts the initially formed boronate ester into the desired boronic acid.

Caption: High-level workflow for the organolithium-based synthesis.

Detailed Experimental Protocol: Organolithium Route

This protocol is adapted from established procedures for the synthesis of similar cyanophenylboronic acids.[7]

Materials & Reagents:

-

4-Bromo-3-methylbenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric Acid (HCl), 4M solution

-

Sodium Hydroxide (NaOH), 1N solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The solution is cooled to an internal temperature of -100 °C to -95 °C using a liquid nitrogen/ethanol bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -90 °C. The formation of the aryllithium species is typically observed as a color change. The mixture is stirred at this temperature for an additional 30 minutes.

-

Borylation: Trimethyl borate (1.5 eq) is added dropwise over 5 minutes. A brief exotherm may be observed. The reaction mixture is maintained at -100 °C for 10 minutes after the addition is complete.

-

Warming & Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature over 2-3 hours.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of 4M HCl until the pH of the aqueous layer is approximately 2.[7] The mixture is stirred vigorously for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product as a solid.

Purification: A Critical Step

Crude arylboronic acids often contain impurities, most notably the corresponding boroxine (a cyclic trimer anhydride), which forms through intermolecular dehydration.[8] The presence of boroxine can significantly reduce the efficiency of subsequent reactions like Suzuki couplings.[8] Therefore, rigorous purification is essential.

Purification via Acid-Base Extraction

This is a highly effective method for separating the acidic boronic acid from non-acidic organic impurities.[7][9]

Protocol:

-

Dissolution in Base: The crude solid is dissolved in an aqueous solution of 1N NaOH. The boronic acid deprotonates to form the water-soluble sodium boronate salt.

-

Organic Wash: This basic aqueous solution is washed two to three times with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Acidification & Precipitation: The aqueous layer is cooled in an ice bath and then slowly acidified with concentrated HCl to a pH of ~1-2. The pure this compound precipitates out as a white solid.[7]

-

Isolation: The solid is collected by vacuum filtration, washed with cold water, and then dried under high vacuum to afford the purified product.

Caption: Step-by-step workflow for the purification of boronic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of the methyl group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.

-

Melting Point: A sharp melting point range close to the literature value (287-305 °C) is indicative of high purity.

-

Mass Spectrometry: To confirm the molecular weight of 160.97 g/mol .

Safety and Handling

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

-

Anhydrous Solvents: THF can form explosive peroxides and must be handled with care.

-

Acids and Bases: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling corrosive reagents like HCl and NaOH.

-

Boronic Acids: Generally considered to have low toxicity, but should be handled in a well-ventilated area or fume hood.

Conclusion

The is readily achievable through a well-controlled organolithium pathway. The success of the synthesis hinges on two critical factors: maintaining cryogenic temperatures during the lithiation step to preserve the integrity of the nitrile functional group, and performing a meticulous acid-base workup to isolate the pure boronic acid from its boroxine anhydride and other impurities. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce high-purity material, enabling advancements in medicinal chemistry and materials science.

References

-

This compound - LookChem. LookChem. Available at: [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. ResearchGate. Available at: [Link]

-

Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of biologically active boron-containing compounds - PMC - NIH. National Institutes of Health. Available at: [Link]

-

The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. Available at: [Link]

- Method for producing 2-cyanophenylboronic acid derivative - Google Patents. Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

- Process for purification of boronic acid and its derivatives - Google Patents. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. (2-Cyano-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 7. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

(4-Cyano-2-methylphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, also known as 2-Methyl-4-cyanophenylboronic acid, is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. With a molecular weight of 160.97 g/mol and the chemical formula C₈H₈BNO₂, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1][2] Its unique structure, featuring an ortho-methyl group and a para-cyano group, offers steric and electronic properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies to ensure successful and reproducible outcomes in the laboratory.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery has been reshaped by the advent of efficient and versatile synthetic methodologies.[3] Among these, organoboron compounds, and specifically boronic acids, have risen to prominence as indispensable tools for medicinal chemists.[4] Their utility stems from a combination of factors: they are generally stable to air and moisture, making them easy to handle, and their reactivity under mild, palladium-catalyzed conditions is highly reliable.[3][5]

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the cornerstone of their application, enabling the facile construction of carbon-carbon bonds, particularly for creating biaryl structures common in drug candidates.[4][6] This reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for the late-stage functionalization of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[7]

Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[8][9] In compounds like Bortezomib (Velcade®), the boron atom acts as a potent and selective inhibitor of the proteasome, a key target in cancer therapy.[10] This dual role—as both a versatile building block and a bioactive functional group—cements the importance of boronic acids in the pharmaceutical research and development pipeline.

Physicochemical Profile of this compound

This compound (CAS No: 313546-18-8) is a specialized reagent whose structural features are tailored for specific synthetic outcomes.[1][11] The ortho-methyl group introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions. The para-cyano group is a strong electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations into amines, amides, or tetrazoles.[12]

| Property | Value | Source(s) |

| Molecular Weight | 160.97 g/mol | [1][2][13] |

| Molecular Formula | C₈H₈BNO₂ | [1][11][13] |

| CAS Number | 313546-18-8 | [1][2][11] |

| Appearance | White to off-white solid | [1][13] |

| Melting Point | 287-305 °C | [1] |

| Purity | ≥95% | [1] |

| Synonyms | 2-Methyl-4-cyanophenylboronic acid | [1][11] |

Synthesis and Purification

The synthesis of functionalized arylboronic acids is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a highly effective method due to its functional group tolerance.[5]

A plausible synthetic route to this compound starts from the commercially available 4-bromo-3-methylbenzonitrile.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Purification by Recrystallization

The purity of a boronic acid is paramount for achieving high yields in cross-coupling reactions. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boroxines are less reactive in transmetalation and can significantly lower reaction yields.[14] A rigorous recrystallization is essential for quality control.

-

Dissolution: Suspend the crude this compound (e.g., 10 g) in water (approx. 400 mL) in a large conical flask.

-

Heating: Heat the suspension to boiling with vigorous stirring. The boronic acid should fully dissolve. Maintain the boiling point for 5 minutes.[14]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then further cool in an ice bath. The purified boronic acid will precipitate as white microcrystals.

-

Isolation: Isolate the product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under high vacuum at room temperature until ¹H NMR analysis confirms the removal of excess water and minimal boroxine content.[14] The final product should be a fine, white, free-flowing powder.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

-

Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) as the base.

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15]

-

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

-

Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which can be challenging with sterically hindered or electron-deficient partners.

-

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Causality: Water is often essential for dissolving the base and promoting the formation of the active boronate. Degassing the solvent prevents the oxidation of the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Case Studies and Applications in Drug Development

The utility of this compound is demonstrated in its application as a key reactant for synthesizing targeted therapeutic agents. It has been specifically implicated in the synthesis of aminoalkoxybiphenylnitriles, which are investigated as potent histamine H3 receptor ligands.[1][11] The histamine H3 receptor is a target for treating various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. The unique substitution pattern of this boronic acid allows for the construction of a biphenyl core with precise steric and electronic features necessary for high-affinity receptor binding.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid moisture, as it can promote the formation of the less reactive boroxine anhydride.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. It is classified as a combustible solid.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a reliable platform for constructing complex molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its properties, synthesis, and the causality behind its application protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

- This compound - LookChem. [URL: https://www.lookchem.com/product_313546-18-8/4-cyano-2-methylphenyl-boronic-acid.html]

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis - BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-boronic-acids-in-pharmaceutical-discovery-synthesis/]

- Al-Rawashdeh, A., Al-Qtaish, N., & Zalloum, H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336214/]

- Singh, S., Singh, A., Kumar, V., & Sharma, S. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(8), 1060. [URL: https://www.mdpi.com/1424-8247/16/8/1060]

- The Crucial Role of Boronic Acids in Modern Drug Discovery - BOC Sciences. [URL: https://www.bocsci.com/blog/the-crucial-role-of-boronic-acids-in-modern-drug-discovery/]

- Fricker, A. T., & Ramos, S. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(11), 1148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623083/]

- (2-Cyano-4-methylphenyl)boronic acid - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/1328882-30-9]

- 2-Methyl-4-cyanophenylboronic acid ≥95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/703666]

- This compound Specifications - Capot Chemical. [URL: https://www.capotchem.com/spec/313546-18-8.html]

- Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 172. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0172]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]

- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4339580/]

- 4-Cyanophenylboronic acid ≥95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643907]

- 4-Methylphenylboronic acid - Boron Molecular. [URL: https://boronmolecular.com/product/4-methylphenylboronic-acid/]

- Thimmaiah, M., & B. T., S. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca. [URL: https://scholar.uwindsor.ca/etd/4862/]

- Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-suzuki-coupling-with-4-cyanophenylboronic-acid-a-guide-for-chemists_2723.html]

- 4-cyano-2-methylphenylboronic acid - Merck. [URL: https://www.sigmaaldrich.com/US/en/product/merck/em703666]

- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(1), 13. [URL: https://www.mdpi.com/2073-4344/8/1/13]

Sources

- 1. 2-Methyl-4-cyanophenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. capotchem.com [capotchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound|lookchem [lookchem.com]

- 12. nbinno.com [nbinno.com]

- 13. (2-Cyano-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

(4-Cyano-2-methylphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: The Strategic Value of a Niche Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. (4-Cyano-2-methylphenyl)boronic acid, a seemingly niche reagent, exemplifies the power of a well-designed molecular scaffold. Its unique combination of a nucleophilic boronic acid, an electron-withdrawing nitrile group, and a sterically influential methyl group offers a nuanced tool for medicinal chemists and materials scientists to fine-tune molecular properties. This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₈BNO₂, possesses a strategically substituted phenyl ring that dictates its reactivity and utility.

Structure:

The key structural features are:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

-

Cyano Group (-CN): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the boronic acid. It can also serve as a synthetic handle for further transformations.

-

Methyl Group (-CH₃): Located ortho to the boronic acid, the methyl group introduces steric hindrance that can influence the regioselectivity of coupling reactions and the conformational preferences of the resulting biaryl products.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 313546-18-8 | [1][2] |

| Molecular Formula | C₈H₈BNO₂ | [1][2] |

| Molecular Weight | 160.97 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 287-305 °C | |

| SMILES | Cc1cc(ccc1B(O)O)C#N | |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N |

Synthesis of this compound

While numerous general methods exist for the synthesis of arylboronic acids, a common and effective strategy for preparing this compound involves the lithiation of a suitable precursor followed by quenching with a trialkyl borate. The logical starting material for this synthesis is 4-bromo-3-methylbenzonitrile.

Synthetic Workflow:

The following diagram outlines a plausible and commonly employed synthetic route.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl halides.

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). The flask is then purged with dry nitrogen.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the organolithium intermediate is typically indicated by a color change. The reaction is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is then stirred vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.

-

Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield this compound as a crystalline solid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for ensuring its purity and for verifying its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid.

-

Aromatic Protons (δ 7.5-8.2 ppm): The three protons on the phenyl ring will appear in the downfield region. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet). The proton ortho to the boronic acid and meta to the cyano group is expected to be the most downfield.

-

Methyl Protons (δ ~2.5 ppm): The protons of the methyl group will appear as a sharp singlet in the upfield region.

-

Boronic Acid Protons (δ ~8.0-8.5 ppm, broad singlet): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): The six carbons of the phenyl ring will give rise to six distinct signals. The carbon attached to the boron atom can sometimes be broadened or have a lower intensity due to quadrupolar relaxation. The carbons adjacent to the electron-withdrawing cyano group and the boronic acid will be shifted downfield.

-

Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group will appear in the characteristic region for nitriles.

-

Methyl Carbon (δ ~20 ppm): The carbon of the methyl group will appear in the upfield aliphatic region.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) is then added via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery: A Key Scaffold for Histamine H₃ Receptor Antagonists

The unique structural features of this compound make it a valuable building block in medicinal chemistry. A prominent application is in the synthesis of histamine H₃ receptor antagonists. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

The biphenyl scaffold, readily accessible through Suzuki coupling with this compound, has been identified as a key pharmacophore for potent and selective H₃ receptor antagonists. The 2'-methyl group can provide a favorable conformational bias, while the 4'-cyano group can engage in key interactions within the receptor binding pocket or serve as a point for further molecular elaboration to optimize pharmacokinetic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties and applications is essential for the rational design and efficient synthesis of novel compounds with tailored functions.

References

-

This compound. LookChem. [Link]

-

This compound Specifications. Capot Chemical. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. [Link]

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Figure S4. 13 C-NMR spectrum of... ResearchGate. [Link]

-

17O NMR studies of boronic acids and their derivatives. The Royal Society of Chemistry. [Link]

-

Tolylboronic acid | C7H9BO2 | CID 79799. PubChem. [Link]

- PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.

-

Solved e) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg. [Link]

-

Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg. [Link]

-

benzeneboronic anhydride. Organic Syntheses. [Link]

-

2-Bromo-4-methylbenzonitrile. National Institutes of Health. [Link]

-

Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. [Link]

Sources

stability and storage of (4-Cyano-2-methylphenyl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (4-Cyano-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its utility is intrinsically linked to its stability. Improper handling and storage can lead to degradation, compromising experimental reproducibility, yield, and purity. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and quality assessment.

Introduction: The Synthetic Value and Stability Challenge

This compound, with the chemical formula C₈H₈BNO₂ and CAS Number 313546-18-8, is an arylboronic acid widely employed as a building block in organic synthesis.[1] Its structural motifs are integral to the development of novel pharmaceuticals, including histamine-3 receptor ligands, and advanced materials.[1] The primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

Despite their versatility, boronic acids are susceptible to several degradation processes that can impact their integrity. The presence of both a Lewis acidic boron center and protic hydroxyl groups makes them reactive towards environmental factors, particularly moisture and oxygen. Understanding these liabilities is not merely an academic exercise; it is critical for ensuring the validity and success of synthetic campaigns. This guide addresses the core stability challenges to empower researchers to maintain the fidelity of this essential reagent.

The Chemistry of Degradation: Core Pathways

The stability of this compound is primarily threatened by three chemical processes: dehydration to form boroxines, protodeboronation, and oxidation.

Dehydration and Reversible Boroxine Formation

The most common and often benign transformation that arylboronic acids undergo is a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[4][5]

The equilibrium between the monomeric boronic acid and the boroxine is highly dependent on the presence of water.[4][6] In a dry, non-polar environment, the equilibrium favors the boroxine, while the presence of water will hydrolyze the boroxine back to the monomeric acid.[6]

Caption: The irreversible protodeboronation degradation pathway.

Oxidative Degradation

The boron atom's empty p-orbital makes boronic acids susceptible to nucleophilic attack, including by reactive oxygen species (ROS). [7]This oxidative pathway typically results in the cleavage of the C-B bond and formation of the corresponding phenol, in this case, 4-cyano-2-methylphenol. [8][9]While a significant concern in biological applications where ROS are prevalent, oxidative instability can also occur during long-term storage if the material is exposed to atmospheric oxygen. [7][10]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a stringent protocol for storage and handling is essential to preserve the integrity of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2–8°C (36–46°F). [1][11] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon, Nitrogen). [1] | Prevents boroxine formation via dehydration and minimizes oxidative degradation. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). [12][13] | Prevents ingress of moisture and air; protects from light. |

| Environment | Store in a cool, dark, and dry location. [12] | Minimizes exposure to environmental factors that accelerate degradation. |

Safe Handling Procedures

Proper handling during experimental use is as crucial as long-term storage.

-

Work Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is unavailable, handle it in a well-ventilated fume hood, minimizing the time the container is open. [11][14]* Moisture Control: Use dry glassware and anhydrous solvents when preparing solutions for non-aqueous reactions.

-

Dispensing: Weigh out the required amount of material quickly and reseal the container immediately and tightly to prevent prolonged exposure to the laboratory atmosphere. [11]* Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [15][16]In case of dust formation, respiratory protection may be required. [13]

Quality Control: Purity and Stability Assessment

Regularly assessing the purity of this compound is a cornerstone of good laboratory practice. It validates storage protocols and ensures that the material is suitable for its intended use.

Key Analytical Techniques

Several analytical methods can be employed to determine the purity and identify potential degradation products.

| Method | Application & Principle | Advantages | Limitations |

| HPLC-UV | Primary method for purity analysis. Separates the main compound from impurities based on polarity. [17] | Robust, widely available, excellent for quantification. | On-column hydrolysis can be a challenge, requiring careful method development (e.g., high pH mobile phases). [17] |

| LC-MS | Provides mass information for peak identification. Confirms the identity of the main peak and helps characterize degradation products. [18] | High sensitivity and specificity. Confirms molecular weights. | Matrix effects can be significant. [19] |

| ¹H NMR | Provides structural information. Can be used to detect the protodeboronation product (3-methylbenzonitrile) and observe the boroxine equilibrium. | Provides unambiguous structural data. | Lower sensitivity than chromatographic methods for trace impurities. |

| ¹¹B NMR | Specific for boron-containing species. Can distinguish between the boronic acid (trigonal) and boronate complexes (tetrahedral). [4] | Directly probes the boron environment. | Less common technique; requires specialized equipment. |

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general workflow for assessing the purity of this compound using reversed-phase HPLC.

Objective: To quantify the main component and detect the presence of key degradation products like 3-methylbenzonitrile.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL. Note: Aprotic solvents like acetonitrile may be preferred to minimize hydrolysis prior to injection. [17] * Vortex or sonicate briefly to ensure complete dissolution.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm). * Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

-

If available, compare the retention times to analytical standards of the potential impurities (e.g., 3-methylbenzonitrile) to confirm their identity.

-

Conclusion and Decision Workflow

The chemical integrity of this compound is paramount for achieving reliable and reproducible results in research and development. Its primary liabilities—dehydration, protodeboronation, and oxidation—are well-understood and can be effectively managed through adherence to strict storage and handling protocols. By implementing refrigerated, anhydrous, and anaerobic storage conditions and utilizing routine analytical verification, researchers can ensure the long-term stability and utility of this valuable synthetic intermediate.

Caption: Decision workflow for handling and quality control of the boronic acid.

References

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2018). ResearchGate. [Link]

-

Kua, J., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

-

The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. [Link]

-

Boroxine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bock, C. W., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

-

Perrin, C. L., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

-

Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]

-

What are the analytical methods for determining the purity of Boric acid - 10B?. (n.d.). Blog. [Link]

-

Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Research Explorer - The University of Manchester. [Link]

-

Stolz, J. F., & Basu, P. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Archives of Microbiology. [Link]

-

How to Store Boric Acid. (n.d.). Lab Alley. [Link]

-

Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2019). ResearchGate. [Link]

-

Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

-

Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

-

A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. (2018). ResearchGate. [Link]

-

A Water-Stable Boronate Ester Cage. (2013). Journal of the American Chemical Society. [Link]

-

Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. [Link]

-

Safety Data Sheet - Angene Chemical. (2021). Angene Chemical. [Link]

-

Jin, Y., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

-